molecular formula C23H20N2O4 B13372378 N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide

Cat. No.: B13372378
M. Wt: 388.4 g/mol
InChI Key: BBQGNBCIDBHDJR-UHFFFAOYSA-N
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Description

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phenoxyacetamide group.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H20N2O4/c1-27-19-11-12-21-20(13-19)25-23(29-21)17-9-7-16(8-10-17)14-24-22(26)15-28-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3,(H,24,26)

InChI Key

BBQGNBCIDBHDJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4

Origin of Product

United States

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